methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate
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Overview
Description
Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate is a complex organic compound that features an indole moiety, a pyrrolo[3,4-c]pyrazole core, and a benzoate ester group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound would likely involve the construction of the indole ring, followed by the formation of the pyrrolo[3,4-c]pyrazole core and the final esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the pyrrolo[3,4-c]pyrazole core can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolo[3,4-c]pyrazole core may also interact with different biological targets, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate is unique due to its combination of the indole moiety, pyrrolo[3,4-c]pyrazole core, and benzoate ester group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 4-[5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C24H22N4O3/c1-14-20-21(27-26-14)23(29)28(12-11-17-13-25-19-6-4-3-5-18(17)19)22(20)15-7-9-16(10-8-15)24(30)31-2/h3-10,13,22,25H,11-12H2,1-2H3,(H,26,27) |
InChI Key |
JEFGGIFRQAMUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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